molecular formula C20H25NO3 B6315756 2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid CAS No. 1309584-03-9

2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid

Cat. No.: B6315756
CAS No.: 1309584-03-9
M. Wt: 327.4 g/mol
InChI Key: NPGRLZKCYYGCCN-QFBILLFUSA-N
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Description

2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid is an organic compound with a complex structure that includes a benzyloxyamino group, an ethyl chain, and a phenyl-pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzyloxyamino Group: This step involves the reaction of benzyl alcohol with an amine to form the benzyloxyamino group.

    Attachment of the Ethyl Chain: The ethyl chain is introduced through a nucleophilic substitution reaction.

    Formation of the Phenyl-Pentanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxyamino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid involves its interaction with specific molecular targets. The benzyloxyamino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

2-(1-Benzyloxyamino-ethyl)-5-phenyl-pentanoic acid can be compared with other similar compounds, such as:

    2-(1-Benzyloxyamino-ethyl)-4-phenyl-pentanoic acid: Similar structure but with a different position of the phenyl group.

    2-(1-Benzyloxyamino-ethyl)-5-phenyl-hexanoic acid: Similar structure but with an extended carbon chain.

    2-(1-Benzyloxyamino-ethyl)-5-phenyl-butanoic acid: Similar structure but with a shorter carbon chain.

Properties

IUPAC Name

(2R)-5-phenyl-2-[(1S)-1-(phenylmethoxyamino)ethyl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-16(21-24-15-18-11-6-3-7-12-18)19(20(22)23)14-8-13-17-9-4-2-5-10-17/h2-7,9-12,16,19,21H,8,13-15H2,1H3,(H,22,23)/t16-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGRLZKCYYGCCN-QFBILLFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CCCC1=CC=CC=C1)C(=O)O)NOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](CCCC1=CC=CC=C1)C(=O)O)NOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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